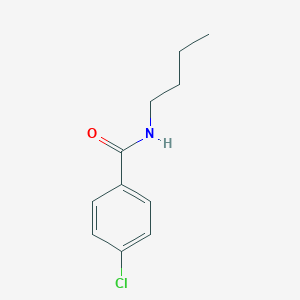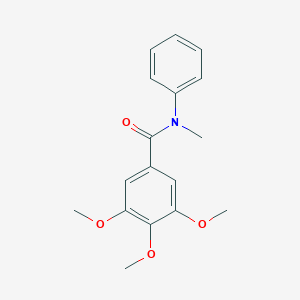
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide, also known as TPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TPNPB is a selective agonist for the retinoic acid receptor-related orphan receptor alpha (RORα), which is a transcription factor that plays a crucial role in the regulation of the immune system, metabolism, and circadian rhythms.
Wirkmechanismus
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide acts as a selective agonist for RORα, which is a transcription factor that regulates the expression of genes involved in the immune system, metabolism, and circadian rhythms. When 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide binds to RORα, it induces a conformational change that allows it to bind to DNA and regulate gene expression.
Biochemische Und Physiologische Effekte
Studies have shown that 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide can modulate the expression of genes involved in the immune system, metabolism, and circadian rhythms. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has also been shown to have an impact on the regulation of glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide in lab experiments is its selectivity for RORα, which allows for specific modulation of gene expression. However, one limitation is that 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide may have off-target effects on other receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide. One area of interest is its potential use in the treatment of autoimmune diseases. Another area of interest is its role in the regulation of circadian rhythms and its potential use in the treatment of sleep disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate the expression of genes involved in the regulation of the immune system, metabolism, and circadian rhythms. 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis.
Eigenschaften
CAS-Nummer |
6597-30-4 |
|---|---|
Produktname |
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide |
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO4/c1-18(13-8-6-5-7-9-13)17(19)12-10-14(20-2)16(22-4)15(11-12)21-3/h5-11H,1-4H3 |
InChI-Schlüssel |
NRALVZBNGKLSOA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



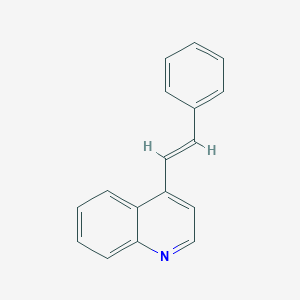
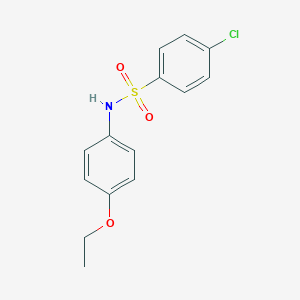
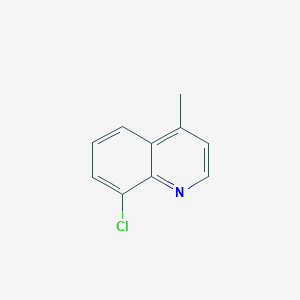
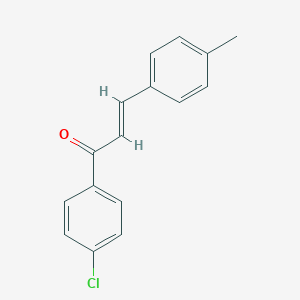
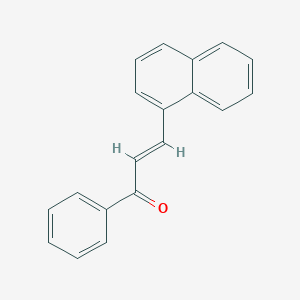
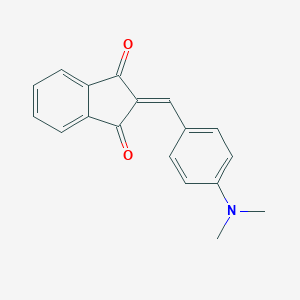
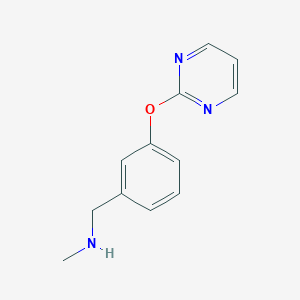
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)


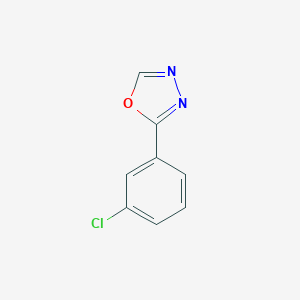
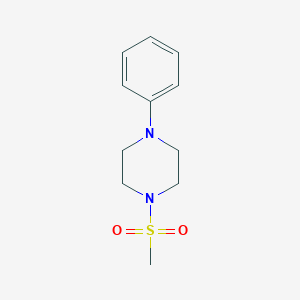
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)
